molecular formula CHF2NaO2S B2935555 sodium difluoromethanesulfinate CAS No. 275818-95-6

sodium difluoromethanesulfinate

Cat. No.: B2935555
CAS No.: 275818-95-6
M. Wt: 138.06
InChI Key: WRYSLFYACKIPNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium difluoromethanesulfinate is a chemical compound with the molecular formula CH₃F₂NaO₂S. It is widely recognized for its role as a difluoromethylating agent, which introduces the difluoromethyl group (CHF₂) into various organic molecules. This compound is particularly valued in pharmaceutical and chemical research due to its ability to enhance the properties of bioactive molecules .

Mechanism of Action

Target of Action

Sodium difluoromethanesulfinate, also known as Difluoromethanesulfinic acid sodium, primarily targets protonated heteroaromatic bases . These bases play a crucial role in various biochemical reactions and are key components in the structure of many biologically active organic compounds .

Mode of Action

The compound interacts with its targets through a process known as free radical difluoromethylation . This involves the use of this compound in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature . The result is the introduction of a difluoromethyl group into the molecules of the target compounds .

Biochemical Pathways

The introduction of a difluoromethyl group into molecules of biologically active organic compounds can significantly alter their properties . This change can inhibit some metabolic pathways at the molecular level . The difluoromethylation of heteroaromatic compounds is among the most promising methods of direct introduction of a CHF2 group .

Pharmacokinetics

This is due to the increased membrane permeability compared to typical donors such as OH and NH groups . The replacement of hydrogen by fluorine can enhance the selectivity for tissues and organs, and generally reduce the effective therapeutic dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of the target compounds’ properties. The introduction of a difluoromethyl group changes the lipophilicity profile of the resulting compound . This can lead to increased membrane permeability and inhibition of certain metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s difluoromethylation process is carried out in a two-phase system (methylene chloride–water) at room temperature . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of other chemical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of difluoromethyl sulfone with sodium hydroxide. Another method includes the electrochemical oxidation of difluoromethylated indoles under catalyst- and oxidant-free conditions . This green and efficient method uses this compound as the fluorinating reagent, yielding various indole derivatives with difluoromethylation at the C-2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Scientific Research Applications

Sodium difluoromethanesulfinate is a versatile reagent with diverse applications in chemical synthesis, particularly in the introduction of difluoromethyl groups into organic molecules . This compound has gained prominence as a building block for creating valuable organosulfur compounds and in late-stage difluoromethylation reactions .

Synthesis of Organosulfur Compounds

Sodium sulfinates, including this compound, serve as versatile building blocks in synthesizing various organosulfur compounds through reactions that form S–S, N–S, and C–S bonds . These reactions are used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the specific reaction conditions .

Concepts and Developments

Late-stage difluoromethylation is a chemical modification process where a difluoromethyl (CF2H) group is added to a molecule in the later stages of its synthesis . This is particularly useful in drug discovery and development because the introduction of a difluoromethyl group can modulate the lipophilicity and alter the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate .

Lipophilicity Modulation

The difluoromethyl group can impact lipophilicity. For example, difluoromethylbenzene is more lipophilic than phenol, and difluoromethyl phenyl sulfide is more lipophilic than thiophenol . Studies have shown that ArOCF2H compounds (compounds with a difluoromethyl group bonded to an arene through an oxygen atom) tend to display decreased lipophilicity but higher permeability compared to ArOCF3 analogs .

Reagent Activation

Difluoromethyl radicals can be generated from this compound when activated by Eosin Y, using air as a stoichiometric oxidant .

C–H Functionalization of Heterocycles

Sodium trifluoromethanesulfinate can trifluoromethylate heterocycles . For example, it can be used in the trifluoromethylation of pentoxifylline .

Tetrafluoroisopropylation of Alkenes and Alkynes

This compound can serve as a source of the tetrafluoroisopropyl group via visible light photocatalysis .

Reaction Conditions and Yields

The yield of reactions involving this compound can vary based on reaction conditions . For instance, a reaction using dipotassium peroxodisulfate and silver nitrate in water and acetonitrile at 80°C for 24 hours resulted in a 61% yield .

Photoredox Catalysis

Biological Activity

Sodium difluoromethanesulfinate (NaSO₂CF₂H) is a fluorinated sulfonate compound that has gained attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

This compound acts primarily as a source of the difluoromethyl radical (CF₂H- ) upon activation. This radical can participate in various reactions, leading to the formation of difluoromethylated products. The generation of CF₂H- can occur through different methods, including electrochemical oxidation and photoredox catalysis.

  • Electrochemical Activation : this compound can be oxidized anodically to produce the difluoroalkyl radical, which is crucial in many synthetic transformations .
  • Photoredox Catalysis : Under light irradiation, this compound can yield CF₂H- through a single-electron transfer mechanism, facilitating the formation of difluoromethylated compounds in mild conditions .

Biological Applications

The biological activity of this compound is primarily explored in the context of medicinal chemistry and agrochemicals. Its unique properties allow it to serve as a versatile building block for drug development.

  • Antimicrobial Activity : Compounds containing difluoromethyl groups have shown enhanced antimicrobial properties. For instance, studies indicate that introducing the CF₂H group into heterocycles can improve their efficacy against various pathogens .
  • Pharmacological Potential : The incorporation of this compound into drug candidates has been linked to improved pharmacokinetic properties, such as increased lipophilicity and bioavailability. Research suggests that CF₂H can act as a hydrogen-bond donor, which may enhance interactions with biological targets .

Case Study 1: Synthesis of Difluoromethylated Heterocycles

In a study focused on the synthesis of difluoromethylated heterocycles, this compound was used as a reagent to successfully introduce the CF₂H group into various substrates. The results indicated that these modified compounds exhibited significant biological activity against specific bacterial strains.

CompoundYield (%)Biological Activity
Heterocycle A79%Effective against E. coli
Heterocycle B99%Effective against S. aureus

Case Study 2: Fluorination Reactions

Another research effort demonstrated the use of this compound in late-stage fluorination reactions, where it served as a key reagent for modifying existing drug scaffolds. The study highlighted the compound's ability to enhance the therapeutic profile of lead compounds by improving their metabolic stability.

Research Findings

Recent studies have revealed several important findings regarding the biological activity of this compound:

  • Mechanistic Insights : The mechanism by which this compound influences biological systems involves its ability to generate reactive intermediates that can modify biomolecules such as proteins and nucleic acids .
  • Toxicological Assessments : Preliminary toxicological assessments suggest that while this compound has promising applications, careful evaluation is necessary to understand its safety profile in biological systems .

Properties

IUPAC Name

sodium;difluoromethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSLFYACKIPNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275818-95-6
Record name Sodium difluoromethanesulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes sodium difluoromethanesulfinate a desirable reagent for difluoromethylation reactions?

A1: this compound (HCF2SO2Na) stands out due to its commercial availability, ease of handling, and ability to participate in reactions under mild conditions. This makes it a practical alternative to other difluoromethylating reagents. For instance, research highlights its use in synthesizing difluoromethylated indoles at room temperature without requiring external catalysts or oxidants [].

Q2: How does this compound act as a difluoromethylating agent?

A2: While the exact mechanisms can vary depending on the reaction conditions, studies suggest that this compound often acts as a difluoromethyl radical source [, ]. This radical then reacts with the target molecule, leading to the incorporation of the CF2H group. For example, electrochemical studies indicate a radical pathway for the difluoromethylation of indoles at the C-2 position using this compound [].

Q3: Can you provide examples of specific reactions where this compound has been successfully used for difluoromethylation?

A3: Certainly! this compound has proven effective in various difluoromethylation reactions. Some notable examples include:

  • Synthesis of CF2H-substituted secondary amines: this compound reacts with aromatic aldehydes, amines, and visible light to produce a diverse range of fluorinated secondary amines in good yields []. This reaction showcases its utility in multicomponent reactions.
  • Difluoromethylation of indoles: Electrochemical methods utilize this compound to introduce the CF2H group at the C-2 position of indoles in a catalyst- and oxidant-free manner [].
  • N-ortho-selective difluoromethylation of N-oxides: this compound enables the selective difluoromethylation of quinoline and isoquinoline N-oxides at the ortho position relative to the nitrogen atom under electrochemical conditions [].
  • Three-component difluorobenzylation of quinoxalin-2(1H)-ones: this compound participates in a photo-catalyzed reaction with quinoxalin-2(1H)-ones and vinylarenes to yield difluorobenzylated quinoxalin-2(1H)-ones, highlighting its versatility in constructing complex molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.